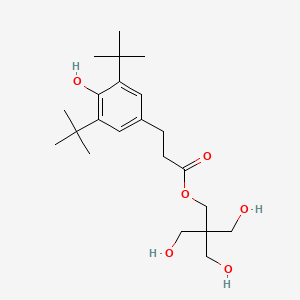

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate

説明

BenchChem offers high-quality Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O6/c1-20(2,3)16-9-15(10-17(19(16)27)21(4,5)6)7-8-18(26)28-14-22(11-23,12-24)13-25/h9-10,23-25,27H,7-8,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYISMPLEFNMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016730 | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26347-98-8 | |

| Record name | Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026347988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAERYTHRITOL 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8VXR0397K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Foreword: The Quintessential Hindered Phenolic Antioxidant

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), known commercially as Irganox 1010, represents a cornerstone in the stabilization of polymeric materials.[1] Its molecular architecture, featuring four sterically hindered phenolic moieties linked to a central pentaerythritol core, endows it with exceptional efficacy as a primary antioxidant.[1] This structure provides high thermal stability and low volatility, making it indispensable for protecting polymers like polyethylene and polypropylene during high-temperature processing.[1][2] The compound functions by donating hydrogen atoms from its phenolic groups to neutralize free radicals, thus terminating the oxidative chain reactions that lead to material degradation.[2]

This guide provides a comprehensive exploration of the predominant industrial synthesis pathway for this critical additive. We will dissect the core chemical transformations, elucidate the underlying mechanisms, and present detailed protocols grounded in established chemical principles. The objective is to furnish researchers, chemists, and process development professionals with a robust technical framework for understanding and executing this synthesis.

The Strategic Synthesis Pathway: A Two-Act Chemical Drama

The industrial synthesis of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is elegantly accomplished through a two-stage process. This strategy is both efficient and scalable, making it commercially viable.

-

Act I - The Michael Addition: Formation of the key intermediate, an alkyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate. This is achieved via a base-catalyzed Michael addition of an acrylate ester to 2,6-di-tert-butylphenol.[1]

-

Act II - The Transesterification Climax: The intermediate ester is then reacted with pentaerythritol in a high-temperature transesterification reaction to construct the final tetra-ester product.[1][3]

This sequential approach allows for precise control over each transformation, ensuring high purity and yield of the final product.

Visualizing the Overall Synthesis Workflow

Caption: Overall two-step synthesis of Irganox 1010.

Act I: Forging the Intermediate via Michael Addition

The journey begins with the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This step is critical as it builds the fundamental "arm" that will later be attached to the pentaerythritol core.

Mechanistic Rationale

The reaction is a classic base-catalyzed Michael addition. A strong base, such as sodium or potassium hydroxide, is employed to deprotonate the hydroxyl group of 2,6-di-tert-butylphenol.[4] This creates a phenoxide ion, a potent nucleophile. The steric hindrance from the two adjacent tert-butyl groups does not prevent this deprotonation but plays a crucial role in directing the subsequent reaction. The phenoxide ion then attacks the electron-deficient β-carbon of methyl acrylate, a Michael acceptor. The resulting enolate is then protonated to yield the final propionate intermediate.

Detailed Experimental Protocol

-

Materials:

-

2,6-di-tert-butylphenol

-

Methyl acrylate

-

Catalyst: Sodium hydroxide or potassium hydroxide[4]

-

Nitrogen gas (for inert atmosphere)

-

Dilute hydrochloric acid (for neutralization)

-

-

Procedure:

-

Charge a multi-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet with 2,6-di-tert-butylphenol and a catalytic amount of sodium hydroxide.

-

Heat the mixture under a nitrogen atmosphere to approximately 70°C to melt the phenol and form the sodium phenoxide catalyst system.[5]

-

Slowly add methyl acrylate to the reaction mixture via the dropping funnel. An exothermic reaction will occur; control the addition rate to maintain the temperature.

-

After the addition is complete, continue stirring for 30-60 minutes.[5]

-

Increase the temperature to around 90°C and hold for 1-2 hours to ensure the reaction goes to completion.[5]

-

Cool the reaction mixture to approximately 80°C.

-

Neutralize the mixture with dilute hydrochloric acid. This step is crucial as it quenches the catalyst and protonates any remaining phenoxide.

-

The product, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, will often crystallize upon cooling and neutralization.

-

Isolate the solid product by filtration. A high-purity product (often >99%) can be obtained without further recrystallization.[5]

-

Visualizing the Michael Addition

Caption: Mechanism of Michael Addition.

Act II: The Transesterification Climax

With the intermediate ester in hand, the final step involves attaching four of these molecules to a single pentaerythritol core. This is accomplished through a transesterification reaction, which is an equilibrium process.

Mechanistic Rationale

Transesterification involves the exchange of the alcohol moiety of an ester. In this case, the four hydroxyl groups of pentaerythritol act as nucleophiles, attacking the carbonyl carbon of four molecules of the intermediate ester. This process displaces four molecules of methanol. To drive this equilibrium-limited reaction to completion, the methanol byproduct must be continuously removed from the reaction mixture, typically by applying a vacuum while heating.[3]

The choice of catalyst is critical. While basic catalysts can be used, organotin compounds like dibutyltin oxide are commonly employed in industrial settings to facilitate the reaction under less harsh conditions and improve selectivity.[2]

Detailed Experimental Protocol

-

Materials:

-

Procedure:

-

Charge the reactor with Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, pentaerythritol (in a stoichiometric ratio slightly greater than 4:1 to account for the four hydroxyl groups), and the catalyst.

-

Heat the mixture under a nitrogen atmosphere with stirring.

-

Gradually increase the temperature to 170-175°C.[2]

-

Once the target temperature is reached, slowly apply a vacuum to the system. This will facilitate the removal of the methanol byproduct as it is formed, driving the reaction forward.

-

Maintain the reaction under heat and vacuum for several hours until the theoretical amount of methanol has been collected, indicating the reaction is nearing completion.

-

Release the vacuum with nitrogen and cool the molten product.

-

The crude product is then purified. Recrystallization from a suitable solvent, such as isopropanol or heptane, is a common method to obtain the final product as a high-purity, white crystalline solid.[3] Driving the reaction to completion can be challenging, and commercial samples may contain small amounts of the tri-substituted ester.[1]

-

Data and Process Parameters Summary

For clarity and comparative analysis, the key parameters for each stage of the synthesis are summarized below.

| Parameter | Act I: Michael Addition | Act II: Transesterification |

| Reaction Type | Base-Catalyzed Michael Addition | Catalytic Transesterification |

| Key Reactants | 2,6-di-tert-butylphenol, Methyl Acrylate | Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, Pentaerythritol |

| Typical Catalyst | NaOH, KOH[4] | Dibutyltin oxide, Organotin compounds[2][3] |

| Temperature Range | 70 - 90°C[5] | 170 - 175°C[2] |

| Atmosphere | Inert (Nitrogen) | Inert (Nitrogen), followed by Vacuum |

| Key Byproduct | None (in ideal reaction) | Methanol (removed to drive equilibrium) |

| Purification | Filtration (often sufficient)[5] | Recrystallization (e.g., from heptane)[3] |

| Expected Yield | >98%[4][5] | High, typically >90% after purification |

Conclusion: A Synthesis of Industrial Importance

The synthesis of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) via a two-step pathway of Michael addition followed by transesterification is a robust and well-established industrial process. The causality behind the experimental choices—from the use of a base catalyst to activate the phenol, to the critical removal of methanol under vacuum to drive the final esterification—demonstrates a deep understanding of fundamental chemical principles. Each step is a self-validating system, where reaction progress can be monitored and controlled to achieve a final product of high purity and yield. This molecule's continued importance in polymer stabilization underscores the elegance and efficiency of its chemical synthesis, making it a vital component in the arsenal of materials science.

References

-

PubChem. Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | C56H84O10. Available from: [Link]

-

Wikipedia. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Available from: [Link]

- Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.

-

ResearchGate. Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Available from: [Link]

Sources

- 1. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) - Wikipedia [en.wikipedia.org]

- 2. Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 26347-98-8 | Benchchem [benchchem.com]

- 3. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5 [chemicalbook.com]

Official IUPAC Name: 2,2-Bis({[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)propane-1,3-diyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]

[1]

Abstract

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), a large, multi-functional sterically hindered phenolic antioxidant, is a highly effective and non-discoloring stabilizer.[1] Widely recognized by trade names such as Irganox® 1010, it is a cornerstone additive in the polymer industry, protecting a vast array of organic substrates against thermo-oxidative degradation.[1][2][3] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, mechanism of action, synthesis, and analytical characterization. Furthermore, it explores the compound's established applications and evaluates its potential, based on its robust safety profile and regulatory precedents, as a valuable excipient for the stabilization of sensitive active pharmaceutical ingredients (APIs) and complex drug delivery systems.

Chemical Identity and Physicochemical Properties

This molecule is structurally characterized by a central pentaerythritol core to which four 3,5-di-tert-butyl-4-hydroxyhydrocinnamate arms are attached via ester linkages.[4] This tetra-functional structure results in a high molecular weight and very low volatility, which are key to its performance in high-temperature processing applications.

Common Synonyms and Trade Names:

-

Antioxidant 1010[5]

-

Anox 20[4]

-

Dovernox 10[4]

-

Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane[5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 6683-19-8 | [4] |

| Molecular Formula | C₇₃H₁₀₈O₁₂ | [4] |

| Molar Mass | 1177.66 g/mol | [6] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 110–125 °C (230–257 °F) | [4] |

| Solubility in Water | <0.1 g/mL | [4] |

| Solubility in Acetone | 0.75 g/mL | [4] |

| Solubility in Toluene | 0.5 g/mL | [4] |

| Flash Point | 566.6 °F (297 °C) (open cup) | [6][7] |

Mechanism of Action: A Sterically Hindered Radical Scavenger

The antioxidant functionality of this molecule is derived from its four sterically hindered phenolic groups. During oxidative degradation, highly reactive free radicals (R•) are generated, which can propagate a chain reaction leading to the degradation of the host material.

The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, effectively neutralizing it. This process generates a stable, resonance-delocalized phenoxyl radical. The presence of the bulky tert-butyl groups at the ortho positions to the hydroxyl group provides significant steric hindrance. This hindrance is the key to the molecule's efficacy; it prevents the newly formed phenoxyl radical from participating in further unwanted reactions, thus terminating the degradation cycle.

The phenoxyl radical can be further stabilized through resonance, including the formation of a quinonoid structure, which can also react with and terminate a second polymer free radical.

Caption: Antioxidant mechanism of a hindered phenol.

Synthesis and Manufacturing

The industrial synthesis of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is typically achieved through a multi-step process. A common route involves:

-

Michael Addition: A base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol. This reaction forms the intermediate methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.[4]

-

Transesterification: A high-temperature transesterification reaction between four equivalents of the methyl propanoate intermediate and one equivalent of pentaerythritol.[4]

Experimental Protocol Example (Illustrative, based on patent literature)

The following protocol is an illustrative guide based on principles described in patent literature for producing the target compound.[8]

Caption: Generalized workflow for synthesis and purification.

Key Process Considerations:

-

Catalyst: Basic catalysts are employed for the transesterification. Organotin compounds are cited in patents, though tin-free processes are now also highlighted by manufacturers.[1][8]

-

Reaction Completion: Driving the reaction to completion to achieve the fully tetra-substituted product can be challenging. Commercial samples may contain small amounts of the tri-ester impurity.[4]

-

Purification: The final product is typically purified by recrystallization from a solvent like methanol to yield a high-purity, crystalline powder.[8]

Analytical Characterization

The identity and purity of the compound are confirmed using a suite of standard analytical techniques. For quality control in polymer applications, methods focus on quantifying its concentration within a matrix.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ester carbonyl (C=O) group is observed between 1735-1744 cm⁻¹.[9] This peak is often used for quantitative analysis in polymer films, where its absorbance is ratioed against a characteristic polymer peak.[9] Other identified peaks include those for -C-O-C- stretching (1275 cm⁻¹, 1040 cm⁻¹) and -C-H bending (1140 cm⁻¹, 765 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a certified reference material, its structure and purity are confirmed by quantitative NMR (qNMR). This provides an absolute measure of purity and structural confirmation.

-

Chromatography and Mass Spectrometry: For analysis in complex matrices, techniques like High-Performance Liquid Chromatography (HPLC) are common. In polymer analysis, specialized methods such as thermal desorption or reactive pyrolysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are employed due to the compound's low volatility.[10]

Applications in Industry and Research

Established Application: Polymer Stabilization

The primary and most widespread use is as a high-performance antioxidant for a diverse range of polymers.[1][2][3] Its high molecular weight, low volatility, and excellent compatibility make it ideal for protecting polymers during high-temperature processing (e.g., extrusion) and ensuring long-term thermal stability during the product's service life.[1]

Polymers Stabilized Include:

-

Polyolefins (Polyethylene, Polypropylene)[4]

-

Polyurethanes

-

Polyesters

-

Polyvinyl Chloride (PVC)

-

Styrene homo- and co-polymers (e.g., ABS)

-

Elastomers and Synthetic Rubbers[1]

Potential Application: A High-Performance Excipient for Drug Development

While not yet widely documented as a pharmaceutical excipient, its profile presents a compelling case for its investigation and use in stabilizing drug formulations.

Rationale for Pharmaceutical Application:

-

Proven Efficacy: Its function as a highly effective radical scavenger is well-established. This is directly translatable to protecting oxygen-sensitive APIs from oxidative degradation, thereby enhancing shelf-life and stability.

-

Low Volatility and High Thermal Stability: These properties are highly advantageous for advanced manufacturing processes like Hot Melt Extrusion (HME) . HME is a solvent-free technique used to create amorphous solid dispersions (ASDs) to improve the bioavailability of poorly soluble drugs.[11][12] The process requires thermally stable excipients, and this compound's ability to withstand high temperatures while preventing polymer and drug degradation makes it an ideal candidate.

-

Favorable Safety Profile: Extensive toxicological studies for its use in cosmetics and as an indirect food additive have shown it to have very low toxicity. Acute oral LD50 in rats is reported to be >5,000 mg/kg, and it is not considered a skin sensitizer or carcinogen.[13]

-

Regulatory Precedent: The compound is an FDA-approved indirect food additive, listed in 21 CFR for use in articles that contact food.[13][14] This existing regulatory clearance for food-contact applications provides a strong foundation for its consideration as a pharmaceutical excipient, suggesting a low risk profile.

Table 2: Comparison with Other Common Antioxidants

| Feature | Pentaerythritol tetrakis(...) (Irganox 1010) | Butylated Hydroxytoluene (BHT) | α-Tocopherol (Vitamin E) |

| Type | Primary, Hindered Phenol | Primary, Hindered Phenol | Primary, Hindered Phenol |

| Molecular Weight | High (~1178 g/mol ) | Low (~220 g/mol ) | Medium (~431 g/mol ) |

| Volatility | Very Low | High | Moderate |

| Thermal Stability | High | Low | Moderate |

| Discoloration | Non-discoloring | Can cause yellowing | Can cause yellowing |

| Key Advantage | Superior performance at high processing temperatures; Low migration | Cost-effective | "Natural" antioxidant; effective |

| Key Disadvantage | Higher cost | Volatility; potential for migration | Potential for color instability |

Safety and Toxicology

The toxicological profile has been evaluated extensively, primarily in the context of its use in polymers for food packaging and in cosmetics. The consensus is a low order of toxicity.

-

Acute Toxicity: The acute oral LD50 in rats is greater than 5,000 mg/kg. The acute dermal LD50 in rabbits is greater than 3,160 mg/kg.[13]

-

Chronic Toxicity: In a 2-year study with rats fed diets containing up to 10,000 ppm, no treatment-related adverse effects were observed.[13]

-

Carcinogenicity & Mutagenicity: The compound is not classified as a carcinogen or mutagen.[13]

-

Developmental/Reproductive Toxicity: Studies in mice and rats showed no evidence of teratogenic effects or maternal toxicity.[13]

For use as a pharmaceutical excipient, particularly in oral dosage forms, further investigation into its Absorption, Distribution, Metabolism, and Excretion (ADME) profile would be required to fully characterize its behavior in vivo. Its large molecular size and high lipophilicity suggest that gastrointestinal absorption would be minimal.

Conclusion

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a scientifically significant molecule with a long history of proven performance as a primary antioxidant. Its unique combination of high efficacy, thermal stability, low volatility, and a favorable safety profile has made it an indispensable tool in the polymer industry. For researchers and drug development professionals, this compound represents an under-explored but high-potential candidate for use as a stabilizing excipient. Its properties are particularly well-suited for modern pharmaceutical manufacturing techniques like hot melt extrusion, where it could play a crucial role in protecting both the API and polymeric carriers from degradation, ultimately leading to more stable and effective drug products.

References

-

PubChem. (n.d.). Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1989). US4885382A - Method of producing tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.

-

Wikipedia. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Antioxidant Efficiency of Irganox® 1010 on Processing and Properties of Plasticized Poly(3-Hydroxybutyrate) Films. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging. Retrieved from [Link]

-

Drug Development & Delivery. (n.d.). Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. Retrieved from [Link]

-

Health Canada. (n.d.). Chemical Substance - Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate. Retrieved from [Link]

-

ResearchGate. (2013). Determination of Antioxidant Irganox 1010 in Polypropylene by Infrared Spectrometry. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Hot-Melt Extrusion of Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2014). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics. Retrieved from [Link]

-

GSC Online Press. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. Retrieved from [Link]

-

Polivinil Plastik. (1998). IRGANOX 1010. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). TETRAKIS (METHYLENE(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE)) METHANE & ITS SALTS. Retrieved from [Link]

Sources

- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 2. polivinilplastik.com [polivinilplastik.com]

- 3. Pentaerythritol Tetrakis (3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate) - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 4. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) - Wikipedia [en.wikipedia.org]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. TETRAKIS (METHYLENE(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE)) METHANE & ITS SALTS | Occupational Safety and Health Administration [osha.gov]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 8. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs [drug-dev.com]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. cir-safety.org [cir-safety.org]

- 14. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

An In-depth Technical Guide to the Antioxidant Mechanism of Sterically Hindered Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of molecular defense, antioxidants stand as crucial sentinels against the deleterious effects of oxidation. This chemical process, capable of producing highly reactive free radicals, can lead to the degradation of essential organic compounds and cellular structures. Within the arsenal of antioxidant compounds, sterically hindered phenols represent a class of highly effective and widely utilized molecules. Their applications span from preventing spoilage in food and extending the shelf life of industrial polymers to protecting active pharmaceutical ingredients (APIs) from oxidative damage.[1][2][3]

Unlike simple phenols, the unique architecture of sterically hindered phenols—characterized by bulky functional groups strategically positioned on the aromatic ring—confers a superior ability to neutralize free radicals safely and efficiently. This guide provides a deep dive into the core mechanisms governing their antioxidant action, offering a scientifically grounded narrative for researchers and professionals seeking to leverage these compounds in their work.

Part 1: The Fundamental Chemistry of Sterically Hindered Phenols

The remarkable efficacy of sterically hindered phenols as antioxidants is a direct consequence of their specific molecular structure. Understanding this architecture is key to comprehending their function.

Molecular Architecture: A Tale of Two Features

The defining characteristics of a sterically hindered phenol are:

-

A Phenolic Hydroxyl (-OH) Group: This group is the reactive heart of the molecule, directly participating in the antioxidant process by donating a hydrogen atom.[4][5]

-

Bulky Alkyl Groups: Typically, one or more bulky groups, such as tert-butyl groups, are positioned at the ortho positions (the carbon atoms adjacent to the carbon bearing the hydroxyl group) of the aromatic ring.[2]

This arrangement creates a "sterically hindered" environment around the hydroxyl group. The bulky substituents act as physical shields, influencing the reactivity of the hydroxyl group and, critically, stabilizing the molecule after it has neutralized a free radical.

The Phenolic Hydroxyl Group: The Hydrogen Donor

The primary role of the phenolic hydroxyl group is to act as a hydrogen donor.[6] The antioxidant process is initiated when the phenol donates the hydrogen atom from its hydroxyl group to a reactive free radical, thereby neutralizing it.[5] The efficiency of this process is intrinsically linked to the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE signifies that less energy is required to break the bond, making the hydrogen atom more readily available for donation.[7][8] The electronic properties of the aromatic ring and its substituents play a crucial role in modulating this BDE.[9][10][11]

The Critical Role of Steric Hindrance

The presence of bulky alkyl groups is what elevates hindered phenols above their non-hindered counterparts. This steric hindrance provides two major advantages:

-

Modulated Reactivity: The bulky groups partially shield the hydroxyl group, preventing it from engaging in unwanted side reactions.

-

Phenoxyl Radical Stabilization: Upon donating a hydrogen atom, the phenol is converted into a phenoxyl radical. In non-hindered phenols, this resulting radical can sometimes be reactive enough to initiate new oxidation chains, a detrimental pro-oxidant effect. However, in sterically hindered phenols, the bulky ortho substituents, combined with resonance delocalization of the unpaired electron across the aromatic ring, render the phenoxyl radical exceptionally stable and unreactive.[4][12] This stability is paramount, as it ensures the antioxidant process is a true termination event.[2]

Part 2: The Core Antioxidant Mechanism: A Step-by-Step Elucidation

The antioxidant activity of sterically hindered phenols is primarily governed by a mechanism known as Hydrogen Atom Transfer (HAT).[4][5][13]

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The HAT mechanism is a direct, single-step process. A sterically hindered phenol (ArOH) encounters a free radical (R•), which could be a peroxyl radical (ROO•) or another reactive species. The phenol then donates its hydroxyl hydrogen to the radical, effectively neutralizing it and terminating the oxidative chain reaction.[5]

Reaction: ArOH + R• → ArO• + RH

This reaction transforms the damaging free radical (R•) into a stable, non-radical molecule (RH), while the antioxidant itself becomes a phenoxyl radical (ArO•).

Caption: The core Hydrogen Atom Transfer (HAT) mechanism.

The Fate of the Stabilized Phenoxyl Radical

The genius of the sterically hindered phenol design lies in the stability of the resulting phenoxyl radical (ArO•).[10] Being relatively unreactive, it does not propagate the radical chain. Instead, it is neutralized through several termination pathways:

-

Pathway A: Radical-Radical Termination: Two phenoxyl radicals can react with each other to form stable, non-radical products, such as quinone methides or dimeric structures.[14] This is a common pathway, especially at higher antioxidant concentrations.

-

Pathway B: Scavenging a Second Radical: The phenoxyl radical can trap a second free radical (R•), forming a stable adduct (ArOR). This makes a single antioxidant molecule capable of neutralizing two free radicals, enhancing its stoichiometric efficiency.

Caption: Termination pathways for the stabilized phenoxyl radical.

Factors Influencing Antioxidant Efficacy

The antioxidant performance of a hindered phenol is not static but is influenced by several factors:

-

Substituent Effects: Electron-donating groups on the aromatic ring can lower the O-H BDE, making the phenol a better hydrogen donor and stabilizing the resulting phenoxyl radical.[4][15] The nature and size of the alkyl groups at the ortho positions also fine-tune the steric environment, impacting both reactivity and stability.[2]

-

Solvent and Environment: The surrounding medium can influence the reaction mechanism. While HAT is predominant in many systems, particularly in non-polar environments, other mechanisms like Sequential Proton Loss Electron Transfer (SPLET) can become relevant in polar, protic solvents.[4]

-

Temperature and Concentration: As with any chemical reaction, temperature affects the rate of radical scavenging. Antioxidant concentration influences the kinetics and the probability of different termination pathways.

Part 3: Experimental Validation and Characterization

The theoretical efficacy of a hindered phenol must be validated through robust experimental assays. These tests quantify the ability of a compound to scavenge free radicals and provide comparative data for different antioxidant molecules.

Common Assays for Assessing Antioxidant Activity

Two of the most widely used in vitro spectrophotometric assays are the DPPH and ABTS assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses the stable free radical DPPH•, which has a deep purple color.[16] When a hindered phenol donates a hydrogen atom to DPPH•, the radical is neutralized, and the solution's color fades to yellow.[16] The decrease in absorbance at ~517 nm is measured to quantify the antioxidant's scavenging activity.[17]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves generating the ABTS•+ radical cation, which is intensely colored blue-green. Antioxidants added to the solution reduce this radical cation back to the colorless ABTS, and the resulting decolorization is measured at ~734 nm.[18] This assay is versatile as it can be used in both aqueous and organic media.[18]

Caption: Generalized workflow for DPPH or ABTS antioxidant assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating system for assessing antioxidant activity.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of ~0.1 mM. Store in the dark.

-

Prepare a series of dilutions of the test hindered phenol compound and a standard antioxidant (e.g., Trolox or Butylated Hydroxytoluene - BHT) in the same solvent.[19]

-

-

Assay Procedure:

-

To a 96-well microplate, add a fixed volume (e.g., 100 µL) of the DPPH solution to each well.

-

Add an equal volume (e.g., 100 µL) of the different concentrations of the test compound, standard, and a solvent blank (control) to the wells.

-

Mix gently and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[17]

-

Plot the % Inhibition against the concentration of the antioxidant to determine the IC50 value —the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

-

Quantitative Data Presentation

Results from such assays are best presented in a tabular format for clear comparison.

| Compound | Type | IC50 (µM) ± SD |

| BHT | Sterically Hindered Phenol | 18.5 ± 1.2 |

| Trolox | Vitamin E Analog | 12.3 ± 0.9 |

| Phenol | Non-Hindered Phenol | 150.7 ± 8.5 |

| Test Compound A | Novel Hindered Phenol | 15.2 ± 1.1 |

| Test Compound B | Novel Hindered Phenol | 25.8 ± 2.0 |

| (Note: Data are hypothetical for illustrative purposes.) |

Part 4: Applications in Drug Development and Beyond

The robust and non-propagating radical scavenging mechanism of sterically hindered phenols makes them invaluable in various high-stakes applications:

-

Pharmaceuticals: They are used as excipients to protect APIs from oxidative degradation, thereby ensuring the stability, efficacy, and shelf-life of drug products.[1] The drug Probucol, for instance, contains two hindered phenol moieties.[1]

-

Polymers and Plastics: As primary antioxidants, they are critical additives that prevent the thermal and photo-oxidative degradation of polymers during processing and use, preserving their mechanical properties and appearance.[3][6][20]

-

Food Preservation: Compounds like BHT are used to prevent the rancidification of fats and oils in food products, extending their freshness and nutritional value.[2]

-

Biomedical Research: Their ability to protect cells from oxidative damage makes them important tools in studying diseases linked to oxidative stress, such as neurodegenerative disorders and age-related macular degeneration.[21]

Conclusion

The antioxidant mechanism of sterically hindered phenols is a masterclass in molecular design. Through the synergistic action of a hydrogen-donating hydroxyl group and strategically placed bulky substituents, these molecules execute a highly efficient and controlled termination of oxidative chain reactions. The key to their success is the formation of a stabilized, unreactive phenoxyl radical, which prevents the propagation of further radical damage. This elegant mechanism, validated by robust experimental assays, underpins their critical role as stabilizers in pharmaceuticals, industrial materials, and food products, making them indispensable tools for scientists and researchers across numerous disciplines.

References

- Hindered Phenol Antioxidant HPAO - Tintoll. (n.d.).

- Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. (n.d.). PubMed Central.

- Transformation of Hindered Phenolic Antioxidants. (2019, June 9). Stabilization Technologies.

- Ester antioxidant of sterically hindered phenol, preparation method and application thereof. (n.d.). Google Patents.

- Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. (n.d.). MDPI.

- Antioxidant - Wikipedia. (n.d.).

- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers.

- (PDF) Sterically Hindered Phenols as Antioxidant. (2020, January 1). ResearchGate.

- Sterically Hindered Phenols as Antioxidant. (2021). Semantic Scholar.

- Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals.

- Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl ( OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity. (2024, December 7). ACS Publications.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).

- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.

- BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. (n.d.). Polish Journal of Food and Nutrition Sciences.

- Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). NIH.

- ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023, January 6). MDPI.

- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). NIH.

- Reactivity of phenolic compounds towards free radicals under in vitro conditions. (n.d.). PMC - NIH.

- Prediction of bond dissociation enthalpy of antioxidant phenols by support vector machine. (n.d.).

- Hydrogen Atom Transfer from HOO. to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine. (n.d.). PMC - NIH.

- DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.

- ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.

-

Resonance stabilization of phenoxy radical[22]. (n.d.). ResearchGate. Retrieved January 25, 2026, from

- Hydrogen atom transfer: Significance and symbolism. (2025, August 1).

- The surprisingly high reactivity of phenoxyl radicals. (n.d.). NRC Publications Archive - Canada.ca.

- BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. (n.d.). Polish Journal of Food and Nutrition Sciences.

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). NIH.

- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.

- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Antioxidant activity of phenolic and related compounds: a density functional theory study on the O–H bond dissociation enthalpy. (n.d.). Taylor & Francis Online.

- Antioxidant Assay: The DPPH Method. (n.d.).

- Phenol - Wikipedia. (n.d.).

- The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. (n.d.). MDPI.

Sources

- 1. Antioxidant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 7. Prediction of bond dissociation enthalpy of antioxidant phenols by support vector machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS [journal.pan.olsztyn.pl]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. stabilization-technologies.com [stabilization-technologies.com]

- 15. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. louis.uah.edu [louis.uah.edu]

- 17. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ABTS/TAC Methodology: Main Milestones and Recent Applications | MDPI [mdpi.com]

- 19. zen-bio.com [zen-bio.com]

- 20. partinchem.com [partinchem.com]

- 21. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

Thermal stability and degradation profile of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and degradation characteristics of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), a leading antioxidant in the polymer and materials industry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this stabilizer's performance under thermal stress.

Introduction: The Quintessential Stabilizer

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), commonly known by trade names such as Irganox® 1010, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1][2][3] Its primary function is to protect organic materials, particularly polymers like polyethylene and polypropylene, from thermo-oxidative degradation during high-temperature processing and throughout their service life.[4][5][6]

The efficacy of this molecule stems from its unique structure: four hindered phenol units are attached to a central pentaerythritol core.[2] This design imparts several critical properties:

-

High Thermal Stability: The molecule can withstand the high temperatures typical of polymer processing without premature decomposition.

-

Low Volatility: Its large size and high molecular weight (1177.63 g/mol ) minimize its loss during manufacturing processes.[4]

-

Excellent Compatibility: It integrates well with a wide range of organic substrates.[5][7]

-

High Resistance to Extraction: It remains within the polymer matrix, ensuring long-term protection.[7][8]

This guide will delve into the mechanistic underpinnings of its antioxidant activity, its quantitative thermal stability, its degradation pathways under thermal stress, and the analytical methodologies required for its comprehensive evaluation.

The Core Mechanism: Free Radical Scavenging by a Hindered Phenol

The fundamental role of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is to interrupt the auto-oxidation cycle of polymers. This cycle is a chain reaction initiated by factors like heat, light, and mechanical stress, which leads to the formation of highly reactive free radicals (R•) and subsequently, peroxy radicals (ROO•). These peroxy radicals are the primary propagators of degradation, leading to chain scission and cross-linking, which ultimately degrade the material's mechanical properties.[3][9]

The antioxidant intervenes through a process of hydrogen atom transfer (HAT).[9][10] The phenolic hydroxyl (-OH) group donates a hydrogen atom to the peroxy radical, neutralizing it and thereby terminating the chain reaction.[4][10]

This process results in the formation of a stable, sterically hindered phenoxyl radical. The key to the molecule's success lies in the two bulky tert-butyl groups positioned ortho to the hydroxyl group.[3][4] This steric hindrance serves two purposes:

-

It enhances the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains.

-

It shields the hydroxyl group, making the antioxidant more selective towards highly reactive free radicals.[3]

Caption: Mechanism of free radical scavenging by a hindered phenolic antioxidant.

Assessing Thermal Stability: A Quantitative Approach

The thermal stability of an antioxidant is paramount, as it must remain intact at the processing temperatures of the materials it is designed to protect. For Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), decomposition is observed to begin around 281°C under standard conditions.[4]

Key Thermal Properties

The following table summarizes the critical thermal data for this compound, providing a quantitative basis for its performance envelope.

| Property | Value | Source(s) |

| Chemical Name | Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | [1] |

| CAS Number | 6683-19-8 | [1][11] |

| Molecular Weight | 1177.63 g/mol | [4] |

| Appearance | White, free-flowing powder | [2][7] |

| Melting Range | 110 - 125 °C | [2][7] |

| Decomposition Temp. | ~281 °C | [4] |

Core Analytical Techniques

To empirically determine these properties and understand the material's behavior as a function of temperature, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This is the cornerstone for stability assessment. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this antioxidant, a TGA scan reveals the onset temperature of decomposition, the rate of mass loss, and the amount of residual material, providing a clear profile of its thermal limits.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is crucial for identifying the melting point, a key physical property that can affect its dispersion in a polymer matrix.[12]

Caption: A generalized workflow for thermal analysis using TGA or DSC.

Standard Operating Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a self-validating system for determining the thermal stability of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate).

-

Instrument Calibration: Verify the TGA's temperature and mass accuracy using certified reference materials (e.g., calcium oxalate) as per instrument guidelines. This step ensures the trustworthiness of the generated data.

-

Sample Preparation:

-

Place a clean, empty TGA pan (platinum or alumina) on the microbalance and tare.

-

Accurately weigh 5-10 mg of the antioxidant powder directly into the pan. Record the exact weight. The precision of this step is critical for quantitative analysis.

-

-

Experimental Setup:

-

Place the sample pan into the TGA furnace.

-

Set the atmosphere to high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to isolate thermal degradation from thermo-oxidative degradation initially.

-

-

Thermal Method:

-

Equilibration: Hold the sample at 30°C for 5 minutes to ensure thermal equilibrium.

-

Heating Ramp: Increase the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Collection: Record the sample mass and temperature continuously throughout the experiment.

-

Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Identify the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG).

-

The Degradation Profile: Pathways and Products

When subjected to temperatures exceeding its stability threshold, particularly in the presence of oxygen, the antioxidant molecule will begin to degrade. Understanding this degradation profile is crucial for predicting its long-term efficacy and identifying potential byproducts.

Degradation Mechanism and Byproducts

Pyrolysis studies at elevated temperatures (e.g., 300–500°C) show that the degradation is primarily characterized by the fragmentation of the side-chains of the hindered phenol units.[4] The ester linkages are susceptible to cleavage, leading to the formation of various smaller molecules.

The dominant degradation products identified through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) include derivatives such as 3,5-di-tert-butyl-4-hydroxycinnamate .[4] The identification of these fragments confirms that the antioxidant's functional core is the primary site of thermal breakdown.

It is important to note that some transformation and discoloration of hindered phenolic antioxidants is an expected consequence of their function.[13] Discoloration indicates that the antioxidant is actively scavenging radicals, and should not necessarily be interpreted as a failure of stabilization.[13]

Analytical Technique: Pyrolysis-GC-MS

To elucidate the degradation profile, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the method of choice. This powerful technique allows for the controlled thermal decomposition of the sample followed by the separation and identification of the resulting volatile fragments.

-

Causality: We choose Py-GC-MS because it directly simulates the thermal stress the antioxidant experiences during processing and allows for the unequivocal identification of degradation products by the mass spectrometer, providing a clear picture of the degradation pathways.

Standard Operating Protocol: Pyrolysis-GC-MS

-

Sample Preparation: A small, accurately known amount of the antioxidant (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer connected to the GC inlet. The sample is rapidly heated to a set temperature (e.g., 400°C, 500°C) under an inert helium atmosphere. This controlled heating ensures reproducible fragmentation.

-

Gas Chromatography (GC): The volatile degradation products are swept from the pyrolyzer into the GC column. The components are separated based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry (MS): As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to spectral libraries (e.g., NIST).

-

Data Analysis: The resulting pyrogram (a chromatogram of pyrolysis products) is analyzed to identify each peak and determine the relative abundance of the degradation products, thereby mapping the degradation profile.

Synergism and Practical Application

In industrial applications, Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is rarely used in isolation. It is a primary antioxidant, meaning it excels at scavenging radicals during the service life of a product.[3] For comprehensive protection, it is often blended with secondary antioxidants, such as phosphites (e.g., Irgafos® 168).[4][8]

-

Synergistic Effect: The phosphite secondary antioxidant functions by decomposing hydroperoxides (ROOH), which are formed when the primary antioxidant neutralizes a peroxy radical.[9] By removing these hydroperoxides, the phosphite prevents them from breaking down into more radicals, thus protecting the primary antioxidant and creating a powerful synergistic stabilization system.[8]

Typical concentration levels in polyolefins range from 0.05% to 0.4%, depending on the specific polymer, processing conditions, and desired long-term stability.[7][8] Due to its low toxicity, it is approved for use in many countries for applications involving food contact.[14]

Conclusion

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is a highly effective and thermally stable primary antioxidant. Its performance is rooted in the classic hindered phenol mechanism of free radical scavenging, enhanced by a high molecular weight that confers low volatility and high permanence. Its thermal stability, with a decomposition onset above 280°C, makes it suitable for the demanding conditions of polymer processing. While it undergoes predictable side-chain fragmentation at very high temperatures, its degradation profile is well-understood. The strategic combination of this antioxidant with secondary stabilizers provides a robust and synergistic system for the long-term protection of a wide array of organic materials, solidifying its role as an industry-standard stabilizer.

References

-

National Center for Biotechnology Information. (n.d.). Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). PubChem Compound Database. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2014). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics. Retrieved from [Link]

-

Cheméo. (n.d.). Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate]. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentaerythritol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). PubChem Compound Database. Retrieved from [Link]

-

Mayzo. (n.d.). BNX® 1010: pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate. Retrieved from [Link]

-

Apic, J., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

-

MDPI. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]

-

Polivinil Plastik. (1998). IRGANOX® 1010. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of stabilization of Irganox 1010. Retrieved from [Link]

-

ResearchGate. (2024). Antioxidant Assays: Principles, Methods and Analyses. Retrieved from [Link]

-

E3S Web of Conferences. (2021). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. Retrieved from [Link]

-

OUCI. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]

-

Ciba Specialty Chemicals. (n.d.). Ciba® IRGANOX® 1010. Retrieved from [Link]

-

Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

-

MDPI. (2024). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Retrieved from [Link]

-

Oxford Academic. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

ResearchGate. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Retrieved from [Link]

-

Alfa Aesar. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), 98%. Retrieved from [Link]

Sources

- 1. Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate] (CAS 6683-19-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 4. Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 26347-98-8 | Benchchem [benchchem.com]

- 5. pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, 6683-19-8 [thegoodscentscompany.com]

- 6. polivinilplastik.com [polivinilplastik.com]

- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 8. 2017erp.com [2017erp.com]

- 9. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. stabilization-technologies.com [stabilization-technologies.com]

- 14. cir-safety.org [cir-safety.org]

Methodological & Application

Application Notes & Protocols: Enhancing Polymer Longevity with Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) as a primary antioxidant for polymer stabilization. It elucidates the fundamental mechanism of action, details its principal applications, and furnishes validated, step-by-step protocols for its incorporation into polymer matrices and the subsequent evaluation of its stabilizing efficacy. The protocols are designed to be self-validating, incorporating control standards and clear performance metrics.

Introduction: The Challenge of Polymer Degradation

Polymers are indispensable in modern applications, from medical devices to advanced materials. However, their organic nature makes them susceptible to degradation when exposed to heat, oxygen, and light during processing and end-use.[1][2] This thermo-oxidative degradation is an autocatalytic radical chain reaction that leads to chain scission and cross-linking, resulting in catastrophic failures such as embrittlement, discoloration, and loss of mechanical integrity.[1][3]

To counteract these effects, stabilizers are incorporated into the polymer matrix.[4] Among the most effective primary antioxidants is Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) , a high molecular weight, sterically hindered phenolic antioxidant.[5][6] Its structure, featuring four hindered phenol groups linked to a central pentaerythritol core, provides exceptional efficacy, low volatility, and high resistance to extraction, making it a stabilizer of choice for a wide range of polymers.[6][7]

Physicochemical Properties

Understanding the properties of this stabilizer, commonly known by the CAS Number 6683-19-8 and trade names like Irganox 1010, is critical for its effective application.[6][8]

| Property | Value | Source(s) |

| Chemical Name | 2,2-Bis({[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)propane-1,3-diyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate] | [6] |

| CAS Number | 6683-19-8 | [6][8][9] |

| Molecular Formula | C₇₃H₁₀₈O₁₂ | [6][10] |

| Molar Mass | 1177.6 g/mol | [6][8] |

| Appearance | White to off-white powder or solid | [6][9][10] |

| Melting Point | 110 - 125 °C | [6][8] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform, toluene, and other organic solvents. | [6][8][9] |

Scientific Principle: The Mechanism of Stabilization

The efficacy of this molecule lies in its function as a radical scavenger . The thermo-oxidative degradation of a polymer (P-H) is a cyclical process initiated by the formation of free radicals.[1] The stabilizer interrupts this cycle.

Causality of Action:

-

Initiation: Heat or shear during processing generates initial polymer alkyl radicals (P•).

-

Propagation: These radicals react rapidly with oxygen to form polymer peroxy radicals (POO•), which then abstract a hydrogen atom from another polymer chain, creating a polymer hydroperoxide (POOH) and another alkyl radical (P•), propagating the destructive cycle.[1]

-

Intervention: The hindered phenolic antioxidant (Ar-OH) donates its labile hydroxyl hydrogen to the highly reactive peroxy radical (POO•).[7][11] This neutralizes the radical, converting it into a stable hydroperoxide (POOH), and in the process, the antioxidant becomes a phenoxyl radical (Ar-O•).[12]

-

Termination: Crucially, the antioxidant-derived phenoxyl radical is highly resonance-stabilized. The bulky tert-butyl groups at the ortho positions provide steric hindrance, preventing this radical from initiating new degradation chains.[7][11] It is a stable radical that effectively terminates the chain reaction.

Figure 1: Radical scavenging mechanism of a hindered phenolic antioxidant.

Core Applications & Target Polymers

This stabilizer is highly versatile and is employed in a variety of organic substrates.[5] Its high molecular weight and low volatility make it particularly suitable for polymers that undergo high-temperature processing.

-

Polyolefins (Polypropylene, Polyethylene): It is a primary antioxidant for these polymers, providing excellent long-term heat stability during processing (extrusion, molding) and service life.[6]

-

Elastomers and Synthetic Fibers: It protects against degradation, preserving elasticity and mechanical strength.[5][11]

-

Adhesives and Sealants: Enhances the stability and performance of formulations, ensuring reliable bonding.[11]

-

Other Substrates: It is also effective in styrenic polymers (e.g., ABS), engineering plastics (e.g., polyamides), PVC, and polyurethanes.[11]

Experimental Guide: Protocols & Methodologies

This section provides detailed protocols for incorporating the stabilizer and evaluating its performance. A self-validating approach is critical; therefore, all experiments must include an unstabilized "control" polymer processed under identical conditions for baseline comparison.

Protocol 1: Incorporation via Melt Compounding

Objective: To achieve a homogeneous dispersion of the stabilizer within a polymer matrix. Melt compounding using a twin-screw extruder is the industry-standard method.

Materials & Equipment:

-

Polymer resin (e.g., Polypropylene pellets)

-

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) powder

-

Precision balance (±0.01 g)

-

Twin-screw extruder

-

Pelletizer

-

Drying oven

Procedure:

-

Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications to prevent hydrolytic degradation during extrusion. A typical condition for polypropylene is 2-4 hours at 80-90°C.

-

Calculating Loading Level: The optimal concentration typically ranges from 0.05% to 0.5% by weight, depending on the polymer and the severity of the application environment. For this protocol, we will target a 0.2% loading level.

-

For a 1000 g batch:

-

Mass of Stabilizer = 1000 g * 0.002 = 2.00 g

-

Mass of Polymer = 1000 g - 2.00 g = 998.00 g

-

-

-

Pre-Blending: In a clean container, accurately weigh and combine the polymer pellets and stabilizer powder. Tumble blend for 10-15 minutes to ensure a uniform physical mixture. This prevents dosage variations at the extruder feed throat.

-

Extrusion Parameters:

-

Causality: The temperature profile must be sufficient to melt the polymer completely for proper mixing but should not be excessively high to induce premature degradation.

-

Set the extruder temperature profile. For polypropylene, a representative profile is:

-

Feed Zone: 180°C

-

Transition Zones: 190°C, 200°C, 210°C

-

Metering Zone & Die: 220°C

-

-

Set screw speed to a moderate level (e.g., 150-250 RPM) to ensure adequate shear for mixing without excessive degradation.

-

-

Compounding: Feed the pre-blended material into the extruder. The molten polymer strand exiting the die should be cooled in a water bath and then fed into a pelletizer.

-

Specimen Preparation: Dry the compounded pellets. Use an injection molding machine to prepare standardized test specimens (e.g., ASTM D638 Type I "dog bones" for tensile testing).

-

Control Sample: Repeat steps 1-6 using only the pure polymer resin (0% stabilizer) to create control specimens.

Protocol 2: Evaluation of Stabilization Efficacy

Objective: To quantify the improvement in thermo-oxidative stability conferred by the antioxidant. This involves subjecting both stabilized and control samples to accelerated aging and measuring the change in key properties.

Principle: TGA measures the mass of a sample as a function of temperature. The onset temperature of mass loss is a direct indicator of thermal degradation. A higher onset temperature signifies greater thermal stability.[13][14]

Procedure:

-

Place 5-10 mg of a sample (pellet or a small piece from a molded part) into a TGA pan.

-

Run the TGA instrument under a controlled atmosphere (e.g., air or oxygen at 50 mL/min) to simulate an oxidative environment.

-

Use a heating rate of 10°C/min from 30°C to 600°C.

-

Data Analysis: Determine the Onset of Decomposition Temperature (Tₒ), often defined as the temperature at which 5% mass loss occurs.

-

Validation: A successful stabilization should result in a significant increase in Tₒ for the stabilized sample compared to the control.

Example Data Presentation:

| Sample | Tₒ (Onset at 5% Mass Loss) | Improvement over Control |

| Control PP | 275 °C | - |

| PP + 0.2% Stabilizer | 310 °C | +35 °C |

Principle: This test simulates the material's service life by exposing it to elevated temperatures for extended periods.[15][16] The retention of mechanical properties, such as tensile strength and elongation, is the ultimate measure of the stabilizer's effectiveness in preserving the polymer's structural integrity.

Procedure:

-

Baseline Testing (T=0): Using a universal testing machine, perform tensile tests on at least 5 control and 5 stabilized specimens according to ASTM D638 to determine their initial tensile strength and elongation at break.

-

Accelerated Aging: Place additional sets of control and stabilized specimens in a forced-air convection oven at a constant elevated temperature (e.g., 135°C or 150°C for polypropylene). The temperature should be high enough to accelerate aging without causing immediate melting.[16]

-

Time-Point Testing: Remove sets of 5 specimens (both control and stabilized) from the oven at predetermined intervals (e.g., 100, 250, 500, and 1000 hours).

-

Allow specimens to cool to room temperature for at least 24 hours.

-

Perform tensile tests on the aged specimens.

-

Data Analysis: Calculate the percentage retention of the initial property at each time point.

-

% Retention = (Aged Value / Initial Value) * 100

-

-

Validation: The stabilized material should exhibit a significantly higher retention of mechanical properties over time. Failure is often defined as the time required to reach 50% retention of the initial value.

Integrated Experimental Workflow

The entire process, from material preparation to final data analysis, can be visualized as a systematic workflow.

Figure 2: End-to-end workflow for stabilizer incorporation and evaluation.

References

-

PubChem. (n.d.). Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Retrieved from [Link]

-

PubChem. (n.d.). Antioxidant 1010. National Center for Biotechnology Information. Retrieved from [Link]

-

ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC. Retrieved from [Link]

-

NPL. (2023). Accelerated ageing of polymers. NPL Publications. Retrieved from [Link]

-

Turi, E. A. (n.d.). OXIDATIVE DEGRADATION OF POLYMERS. Retrieved from [Link]

-

ASTM International. (2017). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Review on the thermo-oxidative degradation of polymers during processing and in service. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. PMC. Retrieved from [Link]

-

Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

-

Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

-

GlobalSpec. (n.d.). Chapter 3: Thermooxidative Degradation. Retrieved from [Link]

-

Fiveable. (n.d.). Stabilization methods | Polymer Chemistry Class Notes. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. Retrieved from [Link]

-

Cambridge Prisms: Plastics. (2024). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]

- 4. A review of additive usage in polymer manufacturing: case study phenolic antioxidants | Cambridge Prisms: Plastics | Cambridge Core [cambridge.org]

- 5. pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, 6683-19-8 [thegoodscentscompany.com]

- 6. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) - Wikipedia [en.wikipedia.org]

- 7. Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 26347-98-8 | Benchchem [benchchem.com]

- 8. Antioxidant 1010 | C73H108O12 | CID 64819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6683-19-8 | CAS DataBase [m.chemicalbook.com]

- 10. specialchem.com [specialchem.com]

- 11. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 12. partinchem.com [partinchem.com]

- 13. store.astm.org [store.astm.org]

- 14. store.astm.org [store.astm.org]

- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 16. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Role of Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) as a Primary Antioxidant in Polyethylene and Polypropylene

Abstract and Forward

This technical guide provides an in-depth exploration of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), a high-performance primary antioxidant critical to the stabilization of polyolefins. Known commercially by trade names such as Irganox 1010, Anox 20, and Dovernox 10, this molecule is indispensable for protecting polyethylene (PE) and polypropylene (PP) from thermo-oxidative degradation[1][2]. The degradation process, if left unchecked, irrevocably compromises the polymer's mechanical integrity, appearance, and service life.

These notes are structured to provide researchers and material scientists with both the foundational theory and actionable protocols. We will dissect the antioxidant's mechanism of action, detail its specific applications in PE and PP, and provide validated experimental procedures for its incorporation and efficacy assessment. The causality behind each protocol step is explained to empower the user to not only replicate but also adapt these methods for novel research and development endeavors.

Scientific Foundation: Mechanism of Stabilization